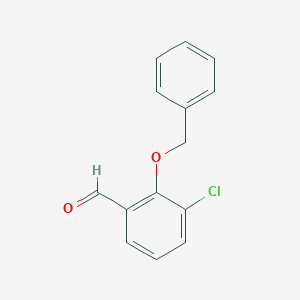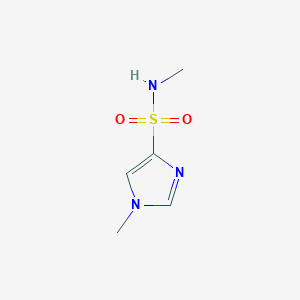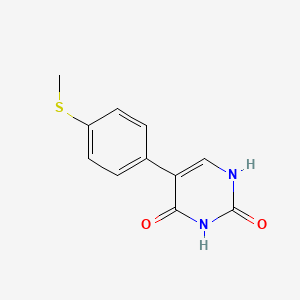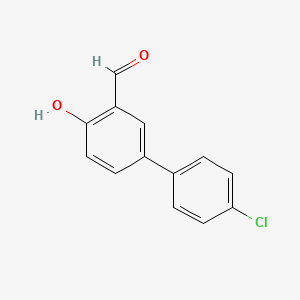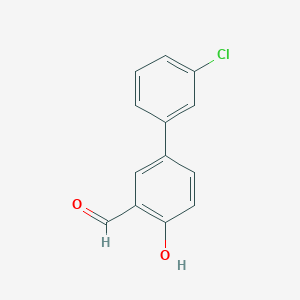
4-(2-Chlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-2-formylphenol, 95% (4-CPF) is an aromatic compound found in a variety of industrial and consumer products, including paints, coatings, plastics, and adhesives. 4-CPF is a chlorinated phenol and is used as a biocide, preservative, and antifungal agent in a variety of industrial and consumer products. 4-CPF has been studied extensively for its potential as an antimicrobial, antifungal, and antiseptic agent.
科学的研究の応用
4-(2-Chlorophenyl)-2-formylphenol, 95% has been extensively studied for its potential as an antimicrobial, antifungal, and antiseptic agent. 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to be effective against a variety of bacteria, fungi, and viruses. 4-(2-Chlorophenyl)-2-formylphenol, 95% has also been studied for its potential as an anti-inflammatory and anti-cancer agent. 4-(2-Chlorophenyl)-2-formylphenol, 95% has been studied as a potential treatment for a variety of medical conditions, including psoriasis, acne, and eczema. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% has been studied for its potential as a preservative and biocide in a variety of products, including paints, coatings, plastics, and adhesives.
作用機序
4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to act as an antimicrobial, antifungal, and antiseptic agent by disrupting the cell membrane of the microorganism. 4-(2-Chlorophenyl)-2-formylphenol, 95% is able to penetrate the cell membrane, causing the cell to become more permeable and leading to cell death. 4-(2-Chlorophenyl)-2-formylphenol, 95% has also been shown to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to be toxic to a variety of microorganisms, including bacteria, fungi, and viruses. 4-(2-Chlorophenyl)-2-formylphenol, 95% has also been shown to be an effective anti-inflammatory and anti-cancer agent. 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to be an effective preservative and biocide in a variety of products, including paints, coatings, plastics, and adhesives. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of beneficial effects on human health, including the potential to reduce inflammation, improve wound healing, and reduce the risk of certain types of cancer.
Advantages and Limitations for Laboratory Experiments
The use of 4-(2-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(2-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% is a relatively safe compound and is not associated with any significant health risks. However, 4-(2-Chlorophenyl)-2-formylphenol, 95% is a relatively weak antimicrobial agent and is limited in its ability to effectively control certain types of microorganisms. Additionally, 4-(2-Chlorophenyl)-2-formylphenol, 95% can be toxic to certain types of cells, including human cells, and should be used with caution.
将来の方向性
The use of 4-(2-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments and industrial applications is likely to increase in the future. Future research should focus on the development of more effective and safe antimicrobial, antifungal, and antiseptic agents based on 4-(2-Chlorophenyl)-2-formylphenol, 95%. Additionally, future research should focus on the development of more effective and safe preservatives and biocides based on 4-(2-Chlorophenyl)-2-formylphenol, 95%. Furthermore, future research should focus on the development of more effective and safe anti-inflammatory and anti-cancer agents based on 4-(2-Chlorophenyl)-2-formylphenol, 95%. Finally, future research should focus on the development of more effective and safe products based on 4-(2-Chlorophenyl)-2-formylphenol, 95%, including paints, coatings, plastics, and adhesives.
合成法
4-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized from 2-chlorophenol and formaldehyde. The reaction is catalyzed by an acid and is typically carried out in an aqueous solution. The reaction is typically carried out at temperatures between 80-100°C. The reaction is complete when the formaldehyde is completely consumed and the 4-(2-Chlorophenyl)-2-formylphenol, 95% is formed. The reaction is typically carried out in a closed system to prevent the formation of by-products.
特性
IUPAC Name |
5-(2-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKESZTOIOSXZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602395 |
Source


|
| Record name | 2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
893737-46-7 |
Source


|
| Record name | 2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


